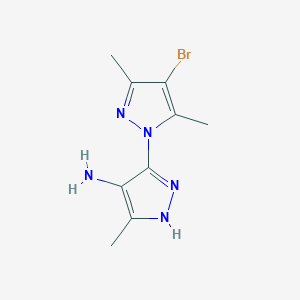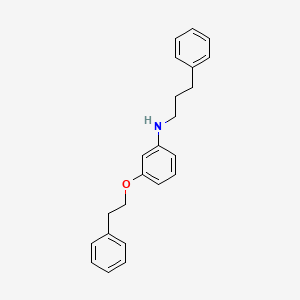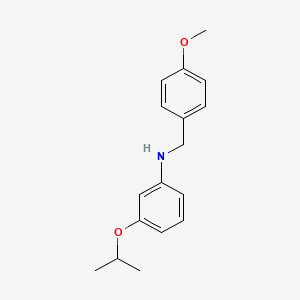
N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline
Overview
Description
Molecular Structure Analysis
The exact molecular structure of “N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline” is unclear based on the name alone. It would likely involve an isopropylbenzyl group attached to a trimethylaniline group .
Chemical Reactions Analysis
Without specific information on “N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline”, it’s difficult to provide an analysis of its chemical reactions .
Scientific Research Applications
Chemical Synthesis and Heterocyclic Compounds
N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline is utilized in the synthesis of heterocyclic compounds. A study demonstrated the conversion of 2,4,6-trimethylaniline into derivatives of tetrahydropyridone, dihydropyrimidinedione, and 4-carboxy-2-pyrrolidinone (Mickevičius & Patupaite, 2000).
Synthesis Methodology
Research on the synthesis of 2,4,6-trimethylaniline by alkylation of o-toluidine was conducted, focusing on the effect of temperature, pressure, and ratio of raw materials on yield and selectivity (Zhang Xiu-cheng, 2011).
Peptide Synthesis
The compound has been used in peptide synthesis, specifically as 2,4,6-trimethylbenzyl esters of N-acylamino acids, showing its potential in the synthesis of various peptides (Stewart, 1966).
Phthalocyanine Complexes
A study reported the preparation and evaluation of phthalocyanine complexes with (4-isopropylbenzyl)oxy substituents, examining their enzyme inhibition features (Güzel et al., 2020).
Iron Carbonyl Complexes
2,4,6-Trimethylaniline has been used to synthesize iron carbonyl complexes, which were characterized and analyzed for their thermal stability and structural properties (M’thiruaine et al., 2014).
Thermolysis Study
The thermolysis of nitrate and perchlorate salts of 2,4,6-trimethylaniline was examined, revealing insights into the thermal decomposition kinetics of these salts (Kapoor et al., 2010).
properties
IUPAC Name |
2,4,6-trimethyl-N-[(4-propan-2-ylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N/c1-13(2)18-8-6-17(7-9-18)12-20-19-15(4)10-14(3)11-16(19)5/h6-11,13,20H,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPAFMPLGRRAPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NCC2=CC=C(C=C2)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Isopropylbenzyl)-2,4,6-trimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1385248.png)
![1-[(4-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1385250.png)


![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline](/img/structure/B1385259.png)

![N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide](/img/structure/B1385263.png)

![(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385265.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1385266.png)

